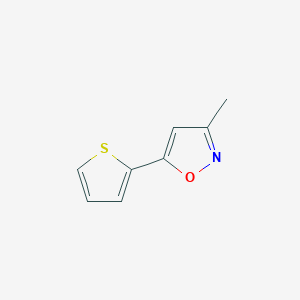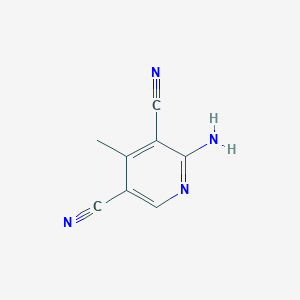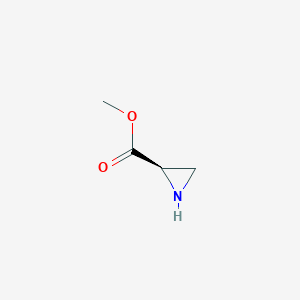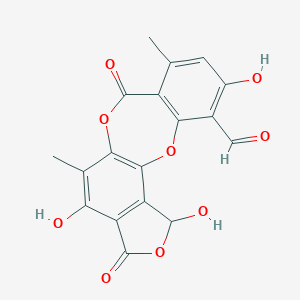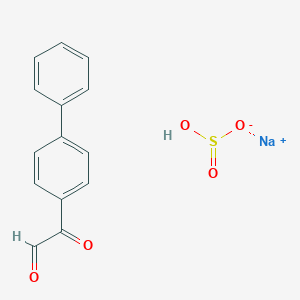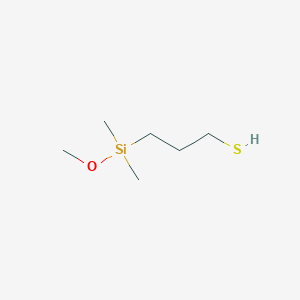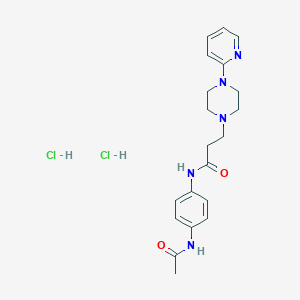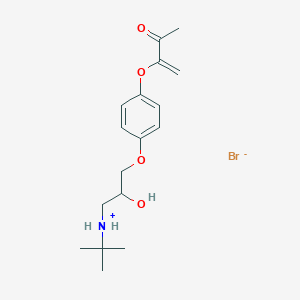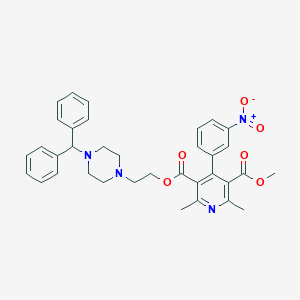
2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a modified Hantzsch synthesis, starting from commercially available ethyl[3-14C]acetoacetate, leading to the carbon-14 labelled compound for studying its metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Additionally, its optical isomers have been successfully prepared, highlighting the importance of stereochemistry in its biological activity (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively analyzed, with particular emphasis on the stereochemical aspects and the conformational constraints imposed by the molecule's framework. The crystal and molecular structures have been determined, providing insights into its conformation and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The compound is susceptible to various chemical reactions, including oxidation and reactions with nitrobenzene or tosyl chloride, leading to the formation of cyclic dimers or cycloadducts. These reactions highlight the compound's reactivity and the potential for creating diverse derivatives (Tanaka, Yamazaki, & Ohta, 1977).
Physical Properties Analysis
The determination of this compound and its metabolites in biological matrices, such as human serum, employs advanced chromatographic techniques. These methodologies underscore the compound's physical properties, including its stability and behavior in biological environments (Miyabayashi, Yamashita, Aoki, Motohashi, Yashiki, & Yatani, 1989).
Chemical Properties Analysis
Investigations into the compound's synthesis and its interaction with various reagents reveal its chemical versatility. The acylation reactions and the formation of multifullerene derivatives, for example, demonstrate its capacity to undergo complex transformations, offering a window into the rich chemistry of this molecule (Zhang, Gan, Huang, Lu, Pan, & He, 2002).
科学的研究の応用
Piperazine Derivatives in Pharmaceutical Research
Piperazine derivatives are explored for their diverse pharmacological properties. These compounds are integral to the design of drugs due to their versatility and broad therapeutic potential.
Antipsychotic Agents : Arylcycloalkylamines, including phenyl piperidines and piperazines, are noted for their potential in improving the potency and selectivity of binding affinity at D2-like receptors, which is crucial for the development of antipsychotic medications (Sikazwe et al., 2009).
Antibacterial Activity : The broad antibacterial spectrum of piperazine derivatives, like Norfloxacin, against Gram-negative pathogens highlights their importance in addressing antibiotic resistance. Norfloxacin's activity extends to organisms such as Pseudomonas aeruginosa and certain Gram-positive bacteria, distinguishing it from older compounds like nalidixic acid (Holmes et al., 1985).
Drug Development : Piperazine-based molecules are explored extensively for their CNS activity, among other therapeutic areas. The flexibility of the piperazine ring allows for significant modifications, influencing pharmacokinetic and pharmacodynamic properties. This adaptability makes piperazines a valuable scaffold in drug discovery, targeting a variety of diseases (Rathi et al., 2016).
特性
IUPAC Name |
3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPQQVUYDSUMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146380 |
Source


|
| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
CAS RN |
104305-93-3 |
Source


|
| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



